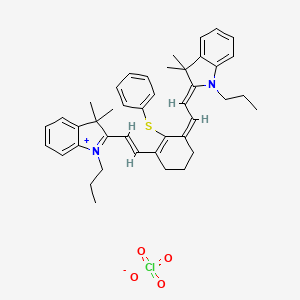
IR-792 perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IR-792 perchlorate is a useful research compound. Its molecular formula is C42H49ClN2O4S and its molecular weight is 713.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomedical Imaging
Surface-Enhanced Raman Scattering (SERS)
IR-792 perchlorate is widely used in SERS applications due to its near-infrared (NIR) absorption properties. It has been incorporated into gold nanorods (NRs) to enhance Raman signals for imaging purposes. Studies have shown that IR-792-based NRs exhibit a signal intensity that is 10 to 1000 times higher than other traditional dyes when used under NIR excitation conditions .
Case Study: Tumor Imaging
In a study involving glioblastoma, IR-792 was utilized in SERS-coded NRs injected into tumor sites. The Raman spectra collected post-injection demonstrated clear differentiation between tumor tissues and surrounding areas, showcasing the potential of IR-792 for high precision imaging in cancer diagnostics . The ability to achieve detectable signals at low concentrations (attomolar levels) emphasizes its effectiveness as an imaging agent.
Nanoprobe Development
SERRS Nanoprobes
IR-792 has been integrated into SERRS (Surface-Enhanced Resonance Raman Scattering) nanoprobes, which are designed for sensitive detection of biological markers. These probes have achieved a limit of detection (LOD) as low as 1.0 fM, making them suitable for applications in early disease detection .
Comparison with Other Dyes
When compared to other dyes, IR-792 demonstrated minimal fluorescence interference, which is crucial for accurate SERS measurements. This characteristic allows researchers to utilize IR-792 effectively in complex biological environments where background fluorescence can obscure results .
Photothermal Therapy
Thermal Ablation of Tumors
this compound also plays a role in photothermal therapy, where it is used to generate heat upon NIR laser irradiation. In experimental setups, tumors injected with IR-792-loaded NRs were heated to ablative temperatures (>75 °C), enabling targeted destruction of cancerous cells while sparing surrounding healthy tissue . This dual functionality—imaging and therapy—highlights the versatility of IR-792 in clinical applications.
Material Science Applications
Dye-Doped Polymers
In material science, IR-792 has been employed as a dopant in polymer matrices for creating optoelectronic devices. Its ability to dissolve in various solvents allows for high concentration formulations, which are crucial for developing efficient light-emitting devices and sensors .
Summary Table of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Biomedical Imaging | Used in SERS for tumor imaging | Achieves high signal intensity; effective at low concentrations |
| Nanoprobe Development | Integrated into SERRS nanoprobes | LOD as low as 1.0 fM; minimal fluorescence interference |
| Photothermal Therapy | Generates heat for targeted tumor ablation | Tumors reach >75 °C with minimal damage to surrounding tissues |
| Material Science | Doped into polymers for optoelectronic applications | High solubility allows for efficient light-emitting devices and sensors |
Propriétés
Formule moléculaire |
C42H49ClN2O4S |
|---|---|
Poids moléculaire |
713.4 g/mol |
Nom IUPAC |
(2Z)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate |
InChI |
InChI=1S/C42H49N2S.ClHO4/c1-7-29-43-36-23-14-12-21-34(36)41(3,4)38(43)27-25-31-17-16-18-32(40(31)45-33-19-10-9-11-20-33)26-28-39-42(5,6)35-22-13-15-24-37(35)44(39)30-8-2;2-1(3,4)5/h9-15,19-28H,7-8,16-18,29-30H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
IJYUKSSLCNLVNM-UHFFFAOYSA-M |
SMILES isomérique |
CCCN\1C2=CC=CC=C2C(/C1=C/C=C\3/CCCC(=C3SC4=CC=CC=C4)/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)CCC)(C)C.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3SC4=CC=CC=C4)C=CC5=[N+](C6=CC=CC=C6C5(C)C)CCC)(C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















